1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexanol core substituted with a 4-ethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-ethylphenylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(((4-Ethylphenyl)amino)methyl)cyclohexanone.
Reduction: Formation of a more saturated cyclohexanol derivative.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(((4-Methylphenyl)amino)methyl)cyclohexan-1-ol
- 1-(((4-Propylphenyl)amino)methyl)cyclohexan-1-ol
- 1-(((4-Isopropylphenyl)amino)methyl)cyclohexan-1-ol
Uniqueness
1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to its analogs.
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[(4-ethylanilino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-2-13-6-8-14(9-7-13)16-12-15(17)10-4-3-5-11-15/h6-9,16-17H,2-5,10-12H2,1H3 |
InChI Key |
QNWATHBWQIUHJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.